Diallyl pentaerythritol

説明

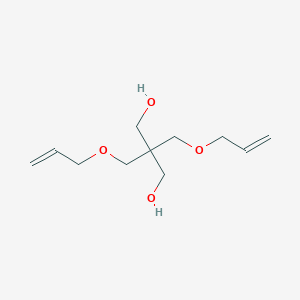

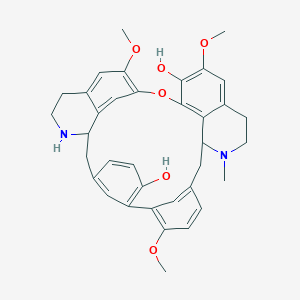

Diallyl pentaerythritol is a chemical compound with the molecular formula C11H20O4 . It is derived from pentaerythritol, a white crystalline odorless solid that has been synthesized since 1891 . Pentaerythritol is a multifaceted species used in many compounds, which are widely utilized in medicine and industry .

Synthesis Analysis

The synthesis of four-armed materials based on a pentaerythritol core, which is connected by spacers with different lengths to the coumarin moieties as mesogenic groups, has been reported . The chemical structure of these compounds is confirmed by FT-IR, 1H, 13C NMR, and mass spectrometry (MS) .Molecular Structure Analysis

Pentaerythritol is a versatile substrate for the synthesis of many polyfunctionalized products, due to the presence of the neopentane core and one hydroxyl group in each of the four terminal carbons .Chemical Reactions Analysis

Pentaerythritol plays a crucial role in organic and medicinal chemistry, particularly in multicomponent reactions (MCRs) . In these reactions, pentaerythritol is a versatile substrate for the synthesis of many polyfunctionalized products .Physical And Chemical Properties Analysis

Diallyl pentaerythritol has an average mass of 216.274 Da and a monoisotopic mass of 216.136154 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 334.2±42.0 °C at 760 mmHg, and a flash point of 155.9±27.9 °C .科学的研究の応用

It serves as a core in a transport platform suitable for creating new diagnostic and therapeutic agents, including targeted anticancer agents for nuclear medicine and magnetic resonance imaging (Ю. В. Стукалов et al., 2017).

Diallyl pentaerythritol has been studied in the treatment of angina pectoris (D. A. Sherber & I. Gelb, 1961).

As an anodic inhibitor, it prevents the corrosion of carbon steel by strongly interacting with the steel surface (Xin Zhou, Huaiyu Yang, & Fu-hui Wang, 2012).

Pentaerythritol is useful as a core for multivalent glycolipids, serving as scaffolds for displaying carbohydrates in glycolipids and clustered glycoliposomes (J. Xue et al., 2005).

It acts as an efficient, biodegradable, non-toxic, and commercially available H-bonding organocatalyst in the synthesis of certain chemical derivatives (Shohreh Farahmand et al., 2019).

Pentaerythritol tetranitrate has shown vasoprotective activities in experimental atherosclerosis studies (G. Kojda et al., 1998).

作用機序

While the specific mechanism of action for Diallyl pentaerythritol is not mentioned in the search results, it’s worth noting that related compounds like pentaerythritol tetranitrate release free nitric oxide (NO) after the denitration reaction, which triggers NO-dependent signaling transduction involving soluble guanylate cyclase (sGC) .

特性

IUPAC Name |

2,2-bis(prop-2-enoxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-3-5-14-9-11(7-12,8-13)10-15-6-4-2/h3-4,12-13H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSWSKVODYPNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(CO)(CO)COCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diallyl pentaerythritol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)

![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B48817.png)

![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)